molecular formula C16H24N2O4S B7699169 N-ethyl-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide

N-ethyl-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide

Cat. No.: B7699169
M. Wt: 340.4 g/mol
InChI Key: JTRNXSJPECRMCP-UHFFFAOYSA-N
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Description

N-ethyl-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with an ethyl group, a methoxy group, and a methylphenylsulfonyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride and a base.

    Ethylation: The ethyl group can be added through an alkylation reaction using an ethyl halide and a strong base.

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using a methoxy reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Methoxy reagents, alkyl halides, and strong bases.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-ethyl-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-1-(3-methoxyphenyl)sulfonylpiperidine-4-carboxamide
  • N-ethyl-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
  • N-ethyl-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxylate

Uniqueness

N-ethyl-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-ethyl-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-4-17-16(19)13-7-9-18(10-8-13)23(20,21)14-5-6-15(22-3)12(2)11-14/h5-6,11,13H,4,7-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRNXSJPECRMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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